molecular formula C10H8N4O4 B6361630 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 1006499-87-1

3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

Cat. No. B6361630
CAS RN: 1006499-87-1
M. Wt: 248.19 g/mol
InChI Key: SUOPQRNPBZCLAS-UHFFFAOYSA-N
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Description

“3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as nitrophenols . Nitrophenols are compounds containing a phenol moiety which bears a nitro group at the para position .


Synthesis Analysis

While specific synthesis methods for “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” are not available, nitrophenols can generally be synthesized through the nitration of phenols . The nitration process involves the addition of a nitro group to an organic compound, typically using a mixture of nitric and sulfuric acids .


Chemical Reactions Analysis

Nitrophenols, such as “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in reduction reactions to form aminophenols . The catalytic reduction of nitrophenols is a well-studied reaction in the field of nanostructured materials .

Safety and Hazards

Nitrophenols are generally considered to be toxic and can be harmful if inhaled, swallowed, or absorbed through the skin . They can also contaminate soil near former explosives or fabric factories and military plants .

Future Directions

The future directions for research on “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” and similar compounds could involve exploring their potential applications in various fields, such as the synthesis of pharmaceuticals and other bioactive molecules . Additionally, research could focus on developing safer and more efficient methods for their synthesis and handling .

properties

IUPAC Name

3-nitro-1-[(4-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-10(11-12)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOPQRNPBZCLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

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